molecular formula C10H9BrO2 B13148521 Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester

Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester

Cat. No.: B13148521
M. Wt: 241.08 g/mol
InChI Key: GLPHVWWHKQYBAD-SREVYHEPSA-N
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Description

Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a 2-bromoethenyl group and a methyl ester functional group. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-[(1Z)-2-bromoethenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The process typically includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.

    Substitution: The bromine atom in the bromoethenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(1Z)-2-carboxyethenyl]benzoic acid.

    Reduction: Formation of 4-[(1Z)-2-ethenyl]benzoic acid methyl ester.

    Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester involves its interaction with specific molecular targets. The bromoethenyl group can undergo electrophilic addition reactions, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound may also interact with enzymes and proteins, affecting their function and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler derivative without the bromoethenyl and methyl ester groups.

    4-Bromobenzoic acid: Contains a bromine atom directly attached to the benzene ring.

    Methyl 4-bromobenzoate: Similar structure but lacks the ethenyl group.

Uniqueness

Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester is unique due to the presence of both the bromoethenyl and methyl ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 4-[(Z)-2-bromoethenyl]benzoate

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6-

InChI Key

GLPHVWWHKQYBAD-SREVYHEPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CBr

Origin of Product

United States

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